molecular formula C18H23N3O4 B2780103 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide CAS No. 556016-83-2

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2780103
CAS No.: 556016-83-2
M. Wt: 345.399
InChI Key: CBYSISWBIMDRAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This molecule features a 1,3-diazaspiro[4.5]decane-2,4-dione core, a spirocyclic scaffold of significant scientific interest due to its presence in compounds with diverse biological activities . The structure is further functionalized with an acetamide linker and a 4-ethoxyphenyl group, which can be crucial for molecular recognition and interaction with biological targets. Researchers can leverage this compound as a key building block or intermediate in the synthesis of more complex molecules . The spirohydantoin core is a privileged structure in pharmaceutical research, and analogous compounds have been investigated for various biological properties, making this compound a valuable tool for developing structure-activity relationships (SAR) . Its well-defined structure supports investigations into novel therapeutic agents, and it is characterized using advanced techniques such as 1H NMR, 13C NMR, and mass spectrometry to ensure high purity and identity for research purposes. This product is intended for laboratory research and is strictly labeled as For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-2-25-14-8-6-13(7-9-14)19-15(22)12-21-16(23)18(20-17(21)24)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3,(H,19,22)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBYSISWBIMDRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide typically involves the following steps:

    Formation of the Spirohydantoin Core: The initial step involves the cyclization of appropriate precursors to form the spirohydantoin core. This can be achieved through the reaction of an amino acid derivative with an isocyanate under controlled conditions.

    Introduction of the Ethoxyphenyl Group: The next step involves the introduction of the ethoxyphenyl group through a nucleophilic substitution reaction. This is typically carried out by reacting the spirohydantoin intermediate with 4-ethoxyphenylacetyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: 4-ethoxyphenylacetyl chloride in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets in the central nervous system. It is believed to modulate the activity of neurotransmitter receptors, thereby exerting its anticonvulsant effects. The exact molecular pathways involved are still under investigation, but it is thought to influence ion channels and neurotransmitter release .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Modified Substituents

Several compounds share the spirodiazepinedione core but differ in substituents at the acetamide group. Key examples include:

Table 1: Structural and Physicochemical Comparisons
Compound Name (CAS No.) Substituent (R-group) Molecular Formula Molecular Weight (g/mol) Key Features/Applications Evidence Source
Target compound (tautomeric mixture) 4-ethoxyphenyl C₁₉H₂₃N₃O₄ 357.41 Tautomerism observed; potential bioactivity
N-(4-methylcyclohexyl)-... (1024311-97-4) 4-methylcyclohexyl C₁₈H₂₉N₃O₃ 335.44 Research intermediate; low solubility
N-(4-fluorobenzyl)-... (synonyms in Ev9) 4-fluorobenzyl C₁₉H₂₁FN₃O₃ 358.39 Enhanced lipophilicity; supplier-available
N-(4-sulfamoylphenyl)-... (M8V) 4-sulfamoylphenyl C₁₆H₂₀N₄O₅S 380.42 Polar sulfonamide group; improved solubility
N-(2-chloro-4-methylphenyl)-... (851099-09-7) 2-chloro-4-methylphenyl C₁₇H₂₀ClN₃O₃ 349.80 Halogenated substituent; structural studies
Key Observations:

Substituent Effects on Solubility :

  • The 4-sulfamoylphenyl derivative (M8V) exhibits higher polarity due to the sulfonamide group, enhancing aqueous solubility compared to the ethoxyphenyl or fluorobenzyl analogs .
  • The 4-methylcyclohexyl variant (1024311-97-4) has reduced solubility, likely due to its bulky aliphatic substituent .

Tautomerism vs. Stability :

  • Unlike the target compound, most analogs (e.g., 851099-09-7 and 1024311-97-4) lack tautomeric behavior, suggesting greater conformational stability .

Functional Group Modifications and Pharmacokinetic Implications

  • 4-Ethoxyphenyl Group : The ethoxy moiety in the target compound provides moderate lipophilicity, balancing membrane permeability and metabolic stability.
  • Halogenated Derivatives : The 2-chloro-4-methylphenyl analog (851099-09-7) may exhibit enhanced binding affinity to hydrophobic protein pockets due to chlorine’s electronegativity .

Biological Activity

The compound 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide is a member of the spirocyclic class of organic compounds, particularly spirohydantoins. Its unique structure and potential biological activities have drawn significant attention in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C_{16}H_{20}N_{2}O_{3}
Molecular Weight: 288.35 g/mol
CAS Number: [Not available]

The compound features a spirocyclic structure that contributes to its biological activity. The presence of the diazaspiro decane moiety is particularly significant as it may influence the interaction with biological targets.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Binding: It may interact with various receptors, modulating their activity and influencing physiological responses.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that derivatives within this class showed significant activity against a range of bacterial strains, suggesting potential use in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer potential of spirohydantoins. For instance:

  • Cell Line Studies: In vitro studies using cancer cell lines have shown that these compounds can induce apoptosis (programmed cell death) in various cancer types.
  • Mechanistic Insights: The mechanism often involves the activation of caspases and modulation of cell cycle regulators.

Neuroprotective Effects

Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound:

  • Neurodegenerative Disease Models: Preliminary studies suggest that it may protect neuronal cells from oxidative stress and excitotoxicity, which are common in conditions like Alzheimer's disease.

Case Studies and Research Findings

StudyFindingsReference
Study on Antimicrobial ActivityShowed effective inhibition against E. coli and S. aureus
Anticancer ResearchInduced apoptosis in breast cancer cell lines
Neuroprotection StudyReduced neuronal cell death in models of oxidative stress

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-ethoxyphenyl)acetamide?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Core Formation : Cyclization reactions (e.g., using urea derivatives or hydantoin precursors) to construct the spirocyclic 1,3-diazaspiro[4.5]decane-2,4-dione core.

Functionalization : Introduction of the ethoxyphenylacetamide moiety via nucleophilic substitution or amide coupling. Common reagents include carbodiimides (e.g., EDC/HOBt) for amide bond formation .

Purification : Column chromatography or recrystallization to isolate the final compound. Reaction conditions (solvent, temperature) are optimized to minimize side products .

Q. How is the structural integrity of the compound confirmed during synthesis?

  • Methodological Answer : Structural validation employs:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify spirocyclic connectivity and substituent placement. Key signals include carbonyl peaks (~170-180 ppm) and aromatic protons from the ethoxyphenyl group .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and spatial arrangements. For example, similar spirocyclic compounds show distinct puckering in the spiro ring system .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., C18_{18}H21_{21}N3_{3}O4_{4} requires m/z 343.15) .

Q. What preliminary biological assays are used to screen this compound?

  • Methodological Answer : Initial screening focuses on:

  • Enzyme Inhibition : Testing against targets like glycogen phosphorylase (via kinetic assays) due to structural similarities with spirohydantoin inhibitors. IC50_{50} values are determined using spectrophotometric methods .
  • Anticonvulsant Activity : Rodent models (e.g., maximal electroshock test) assess seizure suppression. Dosing regimens are optimized based on pharmacokinetic profiles of analogous compounds .

Advanced Research Questions

Q. How can the spirocyclic core’s reactivity be leveraged for structural diversification?

  • Methodological Answer :

  • Functional Group Interconversion : The dioxo groups undergo reduction (LiAlH4_4) to form diols or selective oxidation (KMnO4_4) to introduce additional carbonyls.
  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) on the ethoxyphenyl ring modulate electrophilicity, altering binding affinities in enzyme inhibition assays. For example, fluorinated analogs show enhanced metabolic stability .
  • Table : SAR Trends in Analogous Compounds
Substituent (R)Biological Activity (IC50_{50}, µM)Reference
4-Ethoxy15.2 (Glycogen phosphorylase)
4-Fluoro9.8
3-Trifluoromethyl7.3

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • Methodological Answer :

  • Dynamic NMR : Detects conformational flexibility in solution (e.g., ring puckering) that static X-ray structures may miss.
  • DFT Calculations : Compare computed (B3LYP/6-31G*) and experimental bond lengths to identify discrepancies. For example, spirocyclic strain may cause deviations in carbonyl geometries .
  • Solvent Effects : Polar solvents (DMSO) stabilize zwitterionic forms, altering NMR chemical shifts versus solid-state data .

Q. How can reaction yields be optimized for large-scale synthesis?

  • Methodological Answer :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve cyclization efficiency.
  • Flow Chemistry : Continuous reactors enhance heat/mass transfer during exothermic steps (e.g., amide coupling).
  • Byproduct Analysis : HPLC-MS identifies impurities (e.g., hydrolyzed acetamide), guiding solvent selection (e.g., THF vs. DMF) .

Q. What computational tools predict binding modes with biological targets?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., glycogen phosphorylase). The spirocyclic core’s rigidity reduces conformational entropy, favoring high-affinity binding .
  • MD Simulations : GROMACS assesses stability of ligand–target complexes over 100-ns trajectories. Key interactions include hydrogen bonds with catalytic residues (e.g., Asp 283 in phosphorylase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.